molecular formula C18H15F2N3O2 B10960499 6-(1,3-benzodioxol-5-yl)-3-cyclopropyl-4-(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine

6-(1,3-benzodioxol-5-yl)-3-cyclopropyl-4-(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B10960499
M. Wt: 343.3 g/mol
InChI Key: GJVNCNLKINIJLN-UHFFFAOYSA-N
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Description

6-(1,3-benzodioxol-5-yl)-3-cyclopropyl-4-(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine is a complex organic compound that belongs to the class of pyrazolopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,3-benzodioxol-5-yl)-3-cyclopropyl-4-(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine typically involves multiple steps, including the formation of the pyrazolopyridine core and the introduction of the benzodioxole, cyclopropyl, and difluoromethyl groups. Common reagents and conditions used in these reactions include:

    Palladium-catalyzed C-N cross-coupling: This step is often used to form the pyrazolopyridine core.

    Cyclopropylation: Introduction of the cyclopropyl group can be achieved using cyclopropyl halides and appropriate bases.

    Benzodioxole formation: The benzodioxole ring is typically introduced through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

6-(1,3-benzodioxol-5-yl)-3-cyclopropyl-4-(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

6-(1,3-benzodioxol-5-yl)-3-cyclopropyl-4-(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 6-(1,3-benzodioxol-5-yl)-3-cyclopropyl-4-(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: This can lead to the inhibition or activation of specific biochemical pathways.

    Modulating gene expression: The compound may influence the expression of certain genes, leading to changes in cellular functions.

    Inducing apoptosis: In the context of cancer research, the compound may induce programmed cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(1,3-benzodioxol-5-yl)-3-cyclopropyl-4-(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic properties

Properties

Molecular Formula

C18H15F2N3O2

Molecular Weight

343.3 g/mol

IUPAC Name

6-(1,3-benzodioxol-5-yl)-3-cyclopropyl-4-(difluoromethyl)-1-methylpyrazolo[3,4-b]pyridine

InChI

InChI=1S/C18H15F2N3O2/c1-23-18-15(16(22-23)9-2-3-9)11(17(19)20)7-12(21-18)10-4-5-13-14(6-10)25-8-24-13/h4-7,9,17H,2-3,8H2,1H3

InChI Key

GJVNCNLKINIJLN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=CC(=N2)C3=CC4=C(C=C3)OCO4)C(F)F)C(=N1)C5CC5

Origin of Product

United States

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